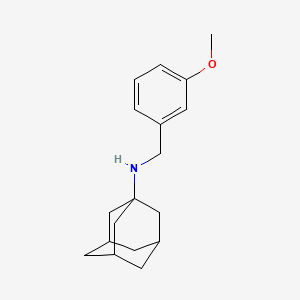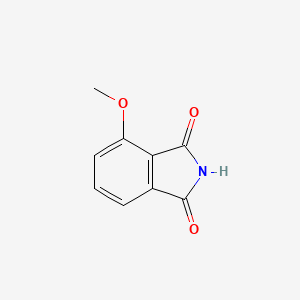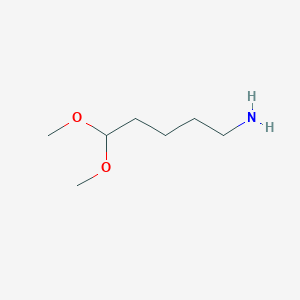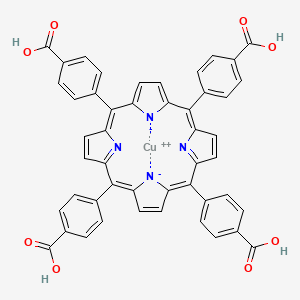
CU(II) Meso-tetra(4-carboxyphenyl)porphine
Übersicht
Beschreibung
CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin . It belongs to the class of porphyrin compounds and is an organic chemical raw material .
Synthesis Analysis
The synthesis of this compound involves adding propionic acid, pyrrole, and p-toluic acid methyl ester to a round-bottom flask. After heating the mixture in a dark environment for 30 minutes, the reaction solution is cooled to room temperature and filtered. The resulting solid is washed sequentially with a 1mol/L KOH aqueous solution and 1mol/L hydrochloric acid .Chemical Reactions Analysis
This compound has been used in the synthesis of a hybrid photocatalyst for visible-light-induced water oxidation . It has also been used in the development of DNA methylation sensors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 852.3 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Microwave Synthesis and Biological Evaluation
Cu(II) complexes with asymmetrical and symmetrical porphyrinic ligands, including CU(II) Meso-tetra(4-carboxyphenyl)porphine, have been synthesized using microwave irradiation. These compounds exhibited low toxicity and are recommended for testing in light activation protocols, suggesting potential in biomedical applications (Boscencu et al., 2010).
DNA Damage Induction by Porphyrin Photosensitizers
Studies on the photosensitizing effects of porphyrins, including meso-tetra(p-carboxyphenyl)porphine, have demonstrated their ability to induce single- and double-strand breaks in DNA under neutral conditions. This indicates potential applications in photochemotherapy and fluorescence endoscopic procedures (Fiel et al., 1981).
Aggregation in Aqueous Solutions
The aggregation behavior of meso-tetra(p-sulphonatophenyl)porphine and its Cu(II) and Zn(II) complexes in aqueous solutions has been examined, showing relevance in analytical applications for metal determination at low concentrations (Corsini & Herrmann, 1986).
Aggregation in Frozen Media
Research on the aggregation of Cu(II) derivatives of meso-substituted porphyrins in frozen aqueous solutions revealed solute-solute interactions, highlighting their potential in studies of solute behaviors at low temperatures (Dougherty & Pasternack, 1992).
Optical Solid-State Glucose Sensor
Meso-tetra(4-carboxyphenyl)porphine has been utilized in developing an optical solid-state glucose sensor. This sensor demonstrates a linear response to glucose concentration, indicating its application in glucose monitoring (White & Harmon, 2002).
Adsorption on Graphitic Surfaces
Studies on Copper(II) meso-tetra(4-carboxyphenyl) porphyrin adsorption on graphitic surfaces suggest its potential in nanotechnology and surface chemistry, particularly for the development of novel sensor materials (Nicholls et al., 2010).
Wirkmechanismus
Target of Action
The primary target of CU(II) Meso-tetra(4-carboxyphenyl)porphine is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of the compound .
Mode of Action
This compound enters cells through clathrin-mediated endocytosis . It binds strongly to CD320, facilitating its uptake into the cell .
Biochemical Pathways
The compound has been found to be a potent photosensitizer in singlet oxygen generation . It also acts as a redox mediator in enzymatic reactions . These properties suggest that it may affect various biochemical pathways, particularly those involving redox reactions and photochemical processes.
Pharmacokinetics
Its cellular uptake through clathrin-mediated endocytosis suggests that it may be readily absorbed by cells .
Result of Action
In catalysis, this compound has shown exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction . In electrochemistry, it has demonstrated remarkable electrocatalytic prowess for oxygen reduction and carbon monoxide oxidation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been used as a photocatalyst for water oxidation and photocatalytic degradation, suggesting that light exposure may enhance its activity . Furthermore, its storage temperature (2~8°C) indicates that temperature can affect its stability .
Safety and Hazards
CU(II) Meso-tetra(4-carboxyphenyl)porphine is intended for research and development in a laboratory. It should be handled using prudent procedures for chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .
Eigenschaften
IUPAC Name |
copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHHBUSDSQBFW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28CuN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



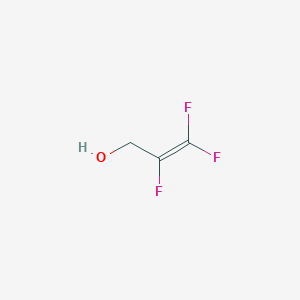
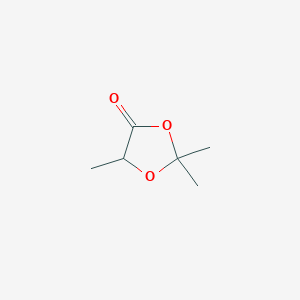
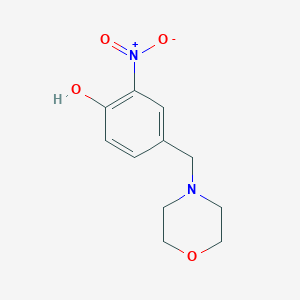
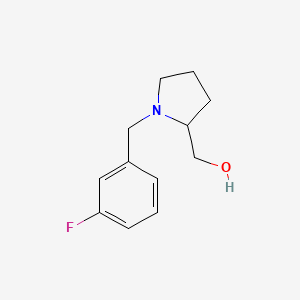
![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)
![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

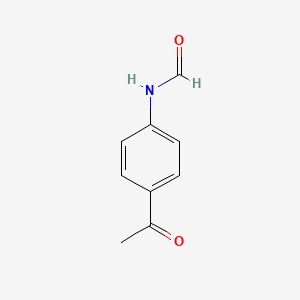
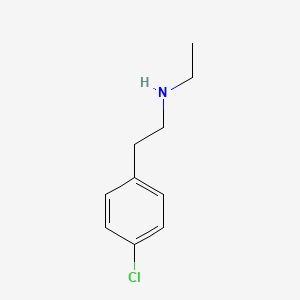
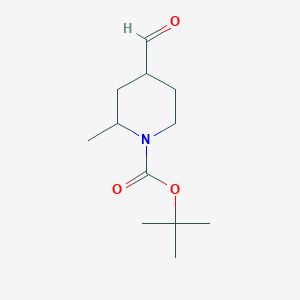
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
